4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide
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Overview
Description
4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the pyrrole ring.
Methylation: Addition of a methyl group to the nitrogen atom.
Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the tetrazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine could form an amino derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1h-pyrrole-2-carboxamide: Lacks the tetrazole ring.
1-Methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide: Lacks the bromine atom.
4-Bromo-1-methyl-1h-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
Uniqueness
The presence of both the bromine atom and the tetrazole ring in 4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C7H7BrN6O |
---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
4-bromo-1-methyl-N-(2H-tetrazol-5-yl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C7H7BrN6O/c1-14-3-4(8)2-5(14)6(15)9-7-10-12-13-11-7/h2-3H,1H3,(H2,9,10,11,12,13,15) |
InChI Key |
UXAKLUZZXHEHMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=NNN=N2)Br |
Origin of Product |
United States |
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